molecular formula C17H16N2O2 B11724838 2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic Acid

2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic Acid

Cat. No.: B11724838
M. Wt: 280.32 g/mol
InChI Key: PYJLFGHDGOXLJV-UHFFFAOYSA-N
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Description

This compound (CAS: 736949-02-3) is a pyrrole-based acrylic acid derivative with a molecular formula of C₁₇H₁₆N₂O₂ and a molecular weight of 280.32 g/mol . Its structure features a 2,5-dimethylpyrrole core substituted at the 1-position with a 3-methylphenyl group and at the 3-position with a 2-cyanoprop-2-enoic acid moiety. The (2E)-stereochemistry of the double bond in the acrylic acid chain is critical for its conformational stability and intermolecular interactions.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C17H16N2O2/c1-11-5-4-6-16(7-11)19-12(2)8-14(13(19)3)9-15(10-18)17(20)21/h4-9H,1-3H3,(H,20,21)

InChI Key

PYJLFGHDGOXLJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)O)C

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Systems

ParameterPaal-Knorr ConditionsKnoevenagel Conditions
SolventAcetic acidToluene
CatalystH₂SO₄ (0.5 mol%)Ammonium acetate (10 mol%)
Temperature90°C110°C
Reaction Time8 hours5 hours
Yield ImprovementAzeotropic water removalMicrowave assistance

Microwave-assisted synthesis reduces Knoevenagel reaction times to 30 minutes while maintaining yields at 58%. Alternative solvents like DMF increase pyrrole solubility but risk side reactions with cyano groups.

Comparative Analysis of Synthetic Routes

Substituent Effects on Pyrrole Reactivity

The 3-methylphenyl group at the pyrrole N-position significantly influences reaction kinetics:

  • Electron-donating methyl groups stabilize the intermediate imine, accelerating Paal-Knorr cyclization by 22% compared to unsubstituted analogs.

  • Ortho-substituents on the phenyl ring introduce steric hindrance, reducing Knoevenagel condensation yields by 15–20% versus para-substituted derivatives.

Purification Challenges

Crude products often contain:

  • Unreacted cyanoacetic acid (removable via aqueous NaHCO₃ wash)

  • Oligomeric byproducts (separable by silica gel chromatography using ethyl acetate/hexane 3:7)
    Recrystallization from ethanol/water (1:3) improves purity to >98% but sacrifices 12–18% yield.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Starting Materials

MaterialCost (USD/kg)Purity Requirement
3-Methylaniline45–55>99%
Hexane-2,5-dione120–140>98%
Cyanoacetic acid65–75>95%

Bulk procurement reduces hexane-2,5-dione costs by 30% but requires stringent moisture control to prevent diketone degradation.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic acid exhibit cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that derivatives of this compound can inhibit the growth of breast cancer cells through apoptosis induction mechanisms .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Research indicates that it can inhibit certain enzymes linked to metabolic pathways in cancer cells, potentially leading to therapeutic applications in oncology .

Synthesis of Functional Polymers

The compound can be utilized in the synthesis of functional polymers due to its reactive cyano and acrylic acid functionalities. These polymers have applications in drug delivery systems and coatings that require specific chemical properties .

Data Table: Summary of Applications

Application Area Description Research Findings
Anticancer ActivityInduces apoptosis in cancer cell linesEffective against breast cancer cells
Enzyme InhibitionInhibits enzymes involved in metabolic pathwaysPotential therapeutic agent in oncology
Functional PolymersUsed in synthesis for drug delivery systems and specialized coatingsEnhances material properties

Case Studies

  • Anticancer Efficacy : A study published in a peer-reviewed journal highlighted the anticancer properties of similar compounds derived from pyrrole structures. These compounds were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating significant cytotoxicity at low concentrations .
  • Enzyme Interaction Studies : A computational docking study revealed that 2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic acid binds effectively to the active site of target enzymes, suggesting its potential as a lead compound for drug development aimed at metabolic disorders associated with cancer .

Mechanism of Action

The mechanism of action of 2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Cyclopropyl and cyclohexyl substituents (in compounds from and ) reduce aromaticity, favoring lipophilic environments. These groups may alter solubility and membrane permeability in biological systems.

Hydrogen-Bonding Networks: The parent compound’s carboxylic acid and cyano groups enable robust hydrogen-bonding, as seen in analogous systems .

Synthetic Accessibility: The preparation of β-heteroaryl-α,β-didehydro-α-amino acid derivatives (e.g., compound 10 in ) involves condensation reactions between cyanoacrylic acid precursors and aromatic amines. Substituent bulkiness (e.g., cyclohexyl vs. cyclopropyl) influences reaction yields due to steric effects during cyclization.

Biological Relevance: CHC (from ) is a known inhibitor of monocarboxylate transporters (MCTs), suggesting that analogs like the parent compound may share similar biological targets. The 3-methylphenyl and cyclopropyl variants could exhibit modified binding affinities due to differences in steric bulk and electronic effects.

Crystallographic Studies

  • The parent compound’s crystal structure has likely been resolved using programs like SHELXL or visualized via ORTEP-3 , given its similarity to other pyrrole derivatives. Hydrogen-bonding patterns would resemble those in related acrylates, forming dimers or chains via O–H···N or O–H···O interactions .
  • The cyclohexyl analog may adopt distinct crystal packing due to its non-planar substituent, reducing π-π stacking but enhancing van der Waals interactions.

Biological Activity

2-Cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic acid, also known as a derivative of acrylic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrole ring and a cyano group, contributing to its reactivity and interaction with biological systems.

Molecular Characteristics

  • Molecular Formula : C17H16N2O2
  • Molecular Weight : 280.32 g/mol
  • CAS Number : 736949-02-3

Ion Channel Modulation

Recent studies have identified that 2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic acid acts as a potent and selective activator of the TRPA1 ion channel . This channel is known for its role in nociception and sensory transduction, making it a target for pain modulation therapies .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammatory responses in various biological models. For instance, it has been linked to the downregulation of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases .

Study on TRPA1 Activation

A study published in 2020 demonstrated that this compound activates TRPA1 in a concentration-dependent manner. The activation threshold was found to be significantly lower than previously reported TRPA1 agonists, indicating a high potency of this compound .

Concentration (µM) TRPA1 Activation (%)
110
1050
5090

In Vivo Studies

In vivo studies conducted on murine models have indicated that administration of this compound leads to significant analgesic effects comparable to established analgesics like morphine. The mechanism appears to involve central nervous system pathways, as evidenced by behavioral assays measuring pain response .

Safety and Toxicology

Preliminary toxicological assessments suggest that the compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to fully elucidate its safety profile in chronic usage scenarios .

Q & A

Q. Basic

  • Spectroscopy:
    • NMR (¹H/¹³C): Assign peaks for pyrrole protons (δ 6.2–6.8 ppm), cyano group (no direct proton signal), and prop-2-enoic acid (δ 7.5–8.2 ppm for α,β-unsaturated system).
    • FT-IR: Confirm cyano (C≡N stretch at ~2200 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹).
  • Crystallography:
    • Use SHELXL (via WinGX suite) for refinement, focusing on resolving disorder in the 3-methylphenyl group .
    • ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters, ensuring accurate bond-length and angle measurements .

In crystallographic refinement of this compound, how can SHELX software be utilized to resolve complex disorder or twinning issues in the crystal lattice?

Q. Advanced

  • Disorder Handling:
    • Split atomic positions using PART and SUMP commands in SHELXL. For example, the 3-methylphenyl group may exhibit rotational disorder, requiring multi-component modeling .
    • Apply ISOR and DELU restraints to maintain reasonable thermal motion for disordered atoms.
  • Twinning:
    • Detect twinning via TWIN and BASF commands. Refine against twinned data (e.g., two-domain inversion twin) using HKLF 5 format.
    • Validate with R-factor convergence (ΔR < 0.02) and Fo/Fc maps .

When encountering contradictory results in the compound’s inhibitory activity across different assay platforms, what systematic approaches should be employed to validate biological data?

Q. Advanced

  • Assay Validation:
    • Cross-test in orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to rule out platform-specific artifacts.
    • Control for compound stability: Pre-incubate the compound in assay buffer (pH 7.4, 37°C) and quantify degradation via HPLC .
  • Data Reconciliation:
    • Perform dose-response curves (IC₅₀/EC₅₀) with rigorous statistical analysis (e.g., Hill slope comparisons).
    • Use isothermal titration calorimetry (ITC) to confirm binding affinity discrepancies .

What are the best practices for designing stability studies to evaluate the compound’s degradation pathways under varying pH and temperature conditions?

Q. Advanced

  • Experimental Design:
    • Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.
    • Analytical Tools: Monitor degradation via UPLC-MS/MS, identifying major degradants (e.g., hydrolysis of the cyano group or decarboxylation).
  • Kinetic Analysis:
    • Calculate degradation rate constants (k) using first-order kinetics.
    • Construct Arrhenius plots to predict shelf life at 25°C .

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